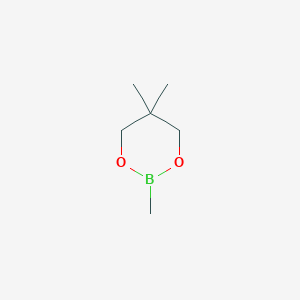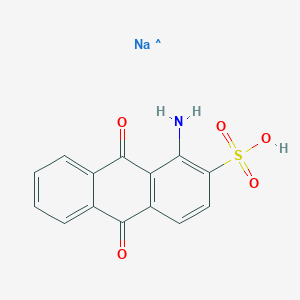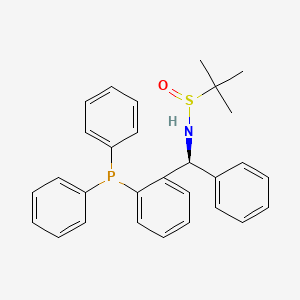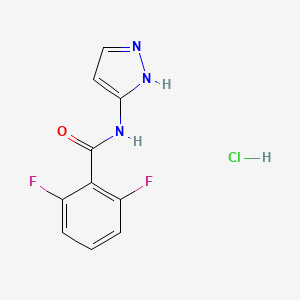
Carmichaenine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carmichaenine B is a natural product isolated from the aerial parts of Aconitum carmichaeli, a plant belonging to the Ranunculaceae family . It is a C19-diterpenoid alkaloid with the molecular formula C23H37NO7 and a molecular weight of 439.54 g/mol . This compound is known for its complex structure and significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Carmichaenine B is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the aerial parts of Aconitum carmichaeli using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extract is then subjected to various chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.
化学反应分析
Types of Reactions
Carmichaenine B, like other diterpenoid alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
科学研究应用
Carmichaenine B has been the subject of various scientific studies due to its significant biological activities. Some of its applications include:
Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological activities, including potential anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and other bioactive compounds.
作用机制
The exact mechanism of action of Carmichaenine B is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. These may include modulation of signaling pathways, inhibition of specific enzymes, and interactions with cellular receptors. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Carmichaenine B is part of a group of C19-diterpenoid alkaloids isolated from Aconitum carmichaeli. Similar compounds include:
- Carmichaenine A
- Carmichaenine C
- Carmichaenine D
- Carmichaenine E
- 14-Benzoylneoline
- Neoline
- 10-Hydroxyneoline
- Neolinine
- Songoramine
- Songorine
Compared to these similar compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
属性
分子式 |
C23H37NO7 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |
InChI |
InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-13(26)23-18(20)16(31-3)14(19(23)24)21(28)8-12(30-2)11-7-22(23,29)17(21)15(11)27/h11-19,25-29H,4-10H2,1-3H3 |
InChI 键 |
IVNCQHJFFGCDLK-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid](/img/structure/B12306271.png)


![rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis](/img/structure/B12306286.png)
![1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B12306291.png)


![2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B12306310.png)

![4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12306326.png)

![{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride](/img/structure/B12306336.png)

![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)
